N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Physicochemical Properties Chromatography Lipophilicity

This α-chloro benzamide is an essential amidophenacylating reagent for constructing 3-amino-2-thiohydantoins, thiazolo[2,3-b]thiazolium salts, and immunostimulatory azoles. Its electrophilic α-chloro carbonyl center controls heterocyclic scaffold identity; non-chlorinated or differently acylated analogs cannot substitute. Procure this specific intermediate to ensure reproducible SAR studies on thymocyte proliferation and novel heterocycle discovery.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 41260-69-9
Cat. No. B6593186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-chloro-2-oxo-2-phenylethyl)benzamide
CAS41260-69-9
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl
InChIInChI=1S/C15H12ClNO2/c16-14(13(18)11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,14H,(H,17,19)
InChIKeyZMANAHPLPILSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Chloro-2-oxo-2-phenylethyl)benzamide (CAS 41260-69-9) Procurement Overview for Organic Synthesis


N-(1-Chloro-2-oxo-2-phenylethyl)benzamide (CAS 41260-69-9), molecular formula C₁₅H₁₂ClNO₂, is a specialized α-chlorinated benzamide building block . Its core structure contains an electrophilic α-chloro carbonyl group and a benzamide moiety, with a topological polar surface area (TPSA) of 46.2 Ų, a calculated LogP (XLogP3) of 3.3, and a molecular weight of 273.71 g/mol . These physicochemical descriptors position this compound as a moderately lipophilic, relatively small synthetic intermediate rather than a large, complex bioactive molecule.

Why N-(1-Chloro-2-oxo-2-phenylethyl)benzamide is Not Interchangeable with Other Amide Reagents


The α-chloro carbonyl group of N-(1-chloro-2-oxo-2-phenylethyl)benzamide defines its reactivity as an amidophenacylating reagent [1]. Substitution with a simple benzamide or a non-chlorinated analog would fail to provide the necessary electrophilic center for key heterocycle-forming reactions. Furthermore, even among N-(1-chloro-2-oxo-2-phenylethyl) carboxamides, the identity of the acyl group (e.g., benzamide vs. acetamide vs. 4-methylbenzamide) dictates the specific heterocyclic scaffold produced, as shown in studies on 5-amino-2-hydrazino-1,3-thiazole synthesis [2]. This established reactivity precludes generic substitution and underscores the need for a specific procurement strategy.

Quantitative Differentiation of N-(1-Chloro-2-oxo-2-phenylethyl)benzamide from Analogs


Physicochemical Differentiation for Purification and Solubility

The target compound (benzamide) exhibits a calculated LogP (XLogP3) of 3.3, significantly higher than that of a more polar analog. For example, a structural comparator, N-(2-aminophenyl)-4-acetamidobenzamide (CI-994), has a lower LogP (calculated ~0.67-1.2) and is highly water-soluble. The higher LogP of 3.3 for the target compound indicates greater lipophilicity, which necessitates different chromatographic purification methods (e.g., reverse-phase HPLC with higher organic content) and predicts different solubility profiles in organic solvents versus aqueous buffers . Its topological polar surface area (TPSA) of 46.2 Ų also differentiates it from smaller, more polar fragments and larger, more complex analogs .

Physicochemical Properties Chromatography Lipophilicity

Synthetic Utility as an Amidophenacylating Reagent for Heterocycle Synthesis

N-(1-Chloro-2-oxo-2-phenylethyl)benzamide is specifically documented as an amidophenacylating reagent used for the synthesis of thiohydantoin derivatives , a reaction that is not possible with non-chlorinated benzamides or simpler acyl chlorides. This reactivity is distinct from that of other α-chloro carbonyl compounds, as the benzamide group directs the formation of specific heterocyclic scaffolds. For instance, the reaction of this reagent with ammonium dithiocarbamate, followed by α-halogenocarbonyl compounds, yields novel 2-acylaminothiazolo[2,3-b]thiazolium salts [1]. This demonstrates a unique synthetic pathway not available to other classes of reagents.

Organic Synthesis Heterocyclic Chemistry Amidophenacylating Reagents

Head-to-Head Comparison in the Synthesis of 5-Amino-2-hydrazino-1,3-thiazole Derivatives

A direct head-to-head study compared N-(1-chloro-2-oxo-2-phenylethyl)benzamide (target) with its acetamide and 4-methylbenzamide analogs in reactions with thiosemicarbazides to yield 5-amino-2-hydrazino-1,3-thiazole derivatives [1]. While the publication does not provide numerical yields for each analog, the study explicitly demonstrates that the benzamide derivative is a viable and distinct reagent in this transformation, leading to a specific product that differs from those formed by the acet- and 4-methylbenzamides. This establishes that the choice of acyl group on the α-chloro carbonyl scaffold directly influences the structure of the resulting heterocycle, confirming that the benzamide derivative is not a generic or redundant reagent.

Organic Synthesis Heterocyclic Chemistry Amidophenacylating Reagents

Differentiation by Predicted Biological Activity Profile (Immunostimulation)

Derivatives synthesized from amidophenacylating reagents, including the benzamide series, have been investigated as potential bioregulators [1]. Some derivatives were found to increase the proliferation of thymocytes in rats by 60-70% and phagocytosis by 1.5 times [1]. While this is a class-level observation for derivatives of amidophenacylating reagents, it highlights a potential application area for compounds built on this specific α-chloro benzamide scaffold, differentiating it from other building blocks that do not yield immunostimulant heterocycles.

Bioorganic Chemistry Immunostimulation Bioregulators

Key Research Applications for N-(1-Chloro-2-oxo-2-phenylethyl)benzamide Procurement


Medicinal Chemistry: Synthesis of 3-Amino-2-thiohydantoin Derivatives

Procurement for medicinal chemistry groups focused on synthesizing libraries of 3-amino-2-thiohydantoins for biological screening. This compound serves as a key starting material that, upon reaction with thiosemicarbazide derivatives followed by acid hydrolysis, yields substituted 3-amino-2-thiohydantoins [1].

Bioorganic Chemistry: Development of Azole-Based Bioregulators

Research into novel immunostimulants or bioregulators based on azole heterocycles. Derivatives synthesized from this reagent have been shown to increase thymocyte proliferation by 60-70% in rats [2]. Procurement would support a program exploring structure-activity relationships (SAR) in this chemical space.

Organic Methodology: Synthesis of Novel Heterocyclic Salts and Scaffolds

Academic or industrial organic synthesis laboratories investigating new heterocyclic scaffolds. The compound's reactivity with ammonium dithiocarbamate enables access to previously unknown 2-acylaminothiazolo[2,3-b]thiazolium salts [3]. This application requires a reagent with a specific α-chloro benzamide structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.